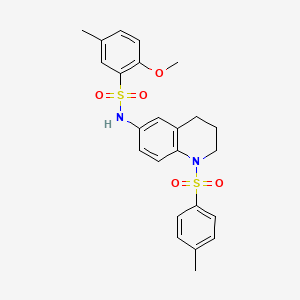

2-methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-17-6-10-21(11-7-17)33(29,30)26-14-4-5-19-16-20(9-12-22(19)26)25-32(27,28)24-15-18(2)8-13-23(24)31-3/h6-13,15-16,25H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVWPPJHWQYITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-methoxy-5-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula: C18H22N2O4S

- Molecular Weight: 366.44 g/mol

- IUPAC Name: this compound

The compound features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamide have shown promising results against various cancer cell lines by targeting critical pathways involved in tumor growth.

Case Study: In Vitro Activity

A study demonstrated that compounds structurally related to This compound inhibited the proliferation of cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The IC50 values were found to be in the low micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.35 |

| MDA-MB-231 | 2.85 |

| HCT-116 | 3.04 |

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to inhibit key proteins involved in cancer progression:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, thereby preventing polymerization and disrupting microtubule dynamics.

- STAT3 Pathway Modulation : The compound may also inhibit STAT3 phosphorylation, a pathway often activated in cancers leading to increased cell survival and proliferation .

Additional Pharmacological Effects

Beyond anticancer properties, sulfonamide derivatives have been studied for their effects on other biological systems:

- Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties against various bacterial strains.

- CNS Activity : Given the tetrahydroquinoline structure, potential neuroactive effects are also being explored.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Note: Exact molecular weight of the target compound is estimated based on structural analysis.

Key Structural Comparisons

a) Core Heterocyclic Modifications

- Target Compound: The 1,2,3,4-tetrahydroquinoline scaffold with a tosyl group introduces conformational flexibility and a large hydrophobic surface. This contrasts with the benzoxazole rings in compounds from and , which are rigid and may engage in hydrogen bonding via the oxazole nitrogen.

- Compound: Shares the tetrahydroquinoline core but replaces the tosyl group with an isopentyl chain and an oxo moiety . The oxo group could participate in polar interactions, while the isopentyl chain enhances lipophilicity.

b) Substituent Effects

- Chlorine vs. This could influence binding to basic residues in enzymatic pockets.

- Tosyl Group Uniqueness : The target compound’s tosyl group is absent in other analogues, offering a unique steric and electronic profile. Tosyl’s sulfonyl moiety may interact with arginine or lysine residues in proteins.

c) Molecular Weight and Lipophilicity

- The target compound’s higher estimated molecular weight (~500 g/mol) and the tosyl group suggest greater lipophilicity compared to analogues (e.g., 362.4–416.5 g/mol). This could impact membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.